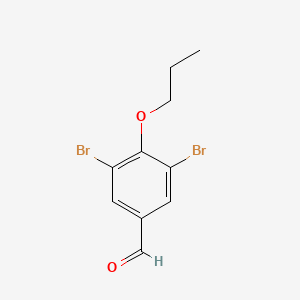

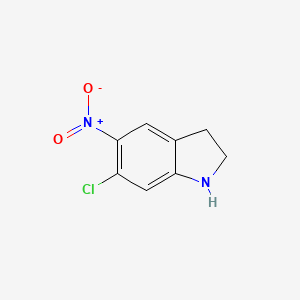

![molecular formula C22H23N3O2S B2886145 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide CAS No. 361172-10-3](/img/structure/B2886145.png)

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse pharmacological effects .

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine linkage . This is a fused nitrogen-containing heterocyclic ring system which is considered a privileged core skeleton in biologically active compounds .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A variety of synthetic routes have been explored to create pyrazole derivatives and related compounds, showcasing the versatility of these chemical structures in medicinal chemistry and materials science. For instance, Mohamed M. Abdulla et al. (2014) developed a series of substituted pyrazole derivatives demonstrating good anti-inflammatory activities with less toxicity, highlighting the potential therapeutic applications of these compounds (Abdulla et al., 2014). Similarly, the synthesis and structural analysis of novel 5-aminopyrazoles from reactions of amidrazones with activated nitriles were conducted by A. Aly et al. (2017), showcasing the regioselective synthesis techniques and the importance of NMR spectroscopy and X-ray structural analysis in confirming molecular structures (Aly et al., 2017).

Pharmacological Activities

Research has also focused on evaluating the pharmacological potentials of these compounds. For example, the anticonvulsant activity of 3,5-dimethylpyrazole derivatives was assessed in animal models by B. Koçyiğit-Kaymakçıoğlu et al. (2011), indicating a potential for developing new treatments for epilepsy (Koçyiğit-Kaymakçıoğlu et al., 2011).

Luminescent Materials

The exploration into luminescent materials has led to the synthesis of supramolecular liquid crystals incorporating the 4-aryl-1H-pyrazole unit, as investigated by Sandra Moyano et al. (2013). These compounds exhibit luminescent properties in the visible region, making them potential candidates for optoelectronic applications (Moyano et al., 2013).

Molecular Interaction Studies

The study of molecular interactions and structural properties at the atomic level is crucial for understanding the physicochemical characteristics of these compounds. For instance, Sedat Karabulut et al. (2014) performed a detailed investigation of the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide using X-ray diffraction and DFT calculations, providing insight into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-4-27-17-8-6-16(7-9-17)22(26)23-21-18-12-28-13-19(18)24-25(21)20-10-5-14(2)11-15(20)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNXLBYYESGZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)

![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2886074.png)

![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)

![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2886083.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2886084.png)